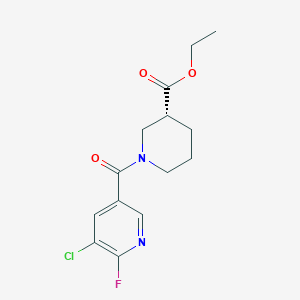
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate involves the inhibition of DPP-4 and chymotrypsin-like proteasome activity. DPP-4 is a key enzyme involved in the regulation of glucose metabolism, while proteasome activity plays a critical role in the degradation of intracellular proteins. Inhibition of these enzymes can lead to the modulation of various physiological processes, including glucose homeostasis and cell proliferation.
Biochemical and Physiological Effects:
Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate has been shown to exhibit potent inhibitory activity against DPP-4 and chymotrypsin-like proteasome activity. Inhibition of DPP-4 can lead to the modulation of glucose metabolism, while proteasome inhibition can lead to the accumulation of intracellular proteins, ultimately leading to cell death. Additionally, Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is its potent inhibitory activity against DPP-4 and chymotrypsin-like proteasome activity. This makes it a valuable tool for the study of various physiological processes, including glucose metabolism and cell proliferation. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research involving Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate and its potential applications in the treatment of various diseases. Finally, the development of more potent analogs of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate could lead to the discovery of new drugs with improved therapeutic efficacy.
Synthesemethoden
The synthesis of Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate involves the reaction of 5-chloro-6-fluoronicotinic acid with piperidine-3-carboxylic acid in the presence of ethyl chloroformate. The resulting compound is then purified using column chromatography. The yield of the compound is approximately 60%.
Wissenschaftliche Forschungsanwendungen
Ethyl (Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including dipeptidyl peptidase-4 (DPP-4) and chymotrypsin-like proteasome activity. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes, while proteasome inhibitors have shown promise in the treatment of cancer.
Eigenschaften
IUPAC Name |
ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c1-2-21-14(20)9-4-3-5-18(8-9)13(19)10-6-11(15)12(16)17-7-10/h6-7,9H,2-5,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJQMNFDYPOYOU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=CC(=C(N=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R)-1-(5-chloro-6-fluoropyridine-3-carbonyl)piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


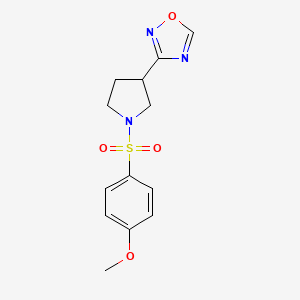
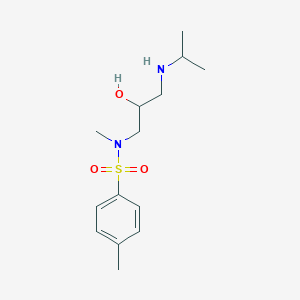
![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

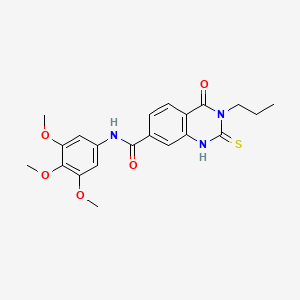

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)
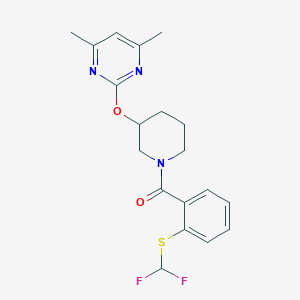

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)
![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)
![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)